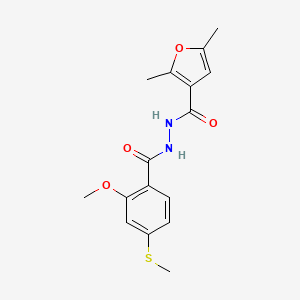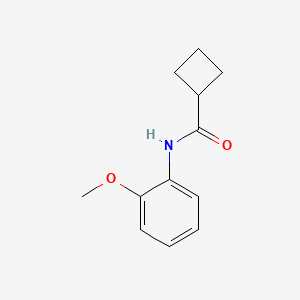
4-ethyl-N-(4-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(4-iodophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and analytical chemistry. This compound is also known as EIPA and has a molecular formula of C15H14INO.
作用機序
The mechanism of action of 4-ethyl-N-(4-iodophenyl)benzamide involves its ability to block the activity of Na+/H+ exchangers. These exchangers are responsible for transporting sodium and hydrogen ions across the cell membrane, which helps regulate intracellular pH and cell volume. EIPA binds to the exchanger protein, preventing it from transporting ions and disrupting the ion balance within the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in intracellular pH, a decrease in cell migration and invasion, and a decrease in cancer cell metastasis. EIPA has also been shown to inhibit the activity of other ion channels, including TRPV1 and TRPV4, which are involved in pain sensation and inflammation.
実験室実験の利点と制限
One advantage of using 4-ethyl-N-(4-iodophenyl)benzamide in lab experiments is its ability to inhibit the activity of Na+/H+ exchangers, which can provide insight into the role of these exchangers in various cellular processes. However, one limitation is that EIPA can also inhibit the activity of other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-ethyl-N-(4-iodophenyl)benzamide, including:
1. Investigating the potential of EIPA as a therapeutic agent for cancer treatment.
2. Exploring the role of Na+/H+ exchangers in other cellular processes, such as apoptosis and autophagy.
3. Developing more specific inhibitors of Na+/H+ exchangers to minimize off-target effects.
4. Studying the effect of EIPA on ion channels involved in pain sensation and inflammation, such as TRPV1 and TRPV4.
5. Investigating the potential of EIPA as an analytical tool for measuring intracellular pH and ion concentrations.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of Na+/H+ exchangers has made it a valuable tool for investigating cellular processes and a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 4-ethyl-N-(4-iodophenyl)benzamide involves the reaction between 4-iodoaniline and 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
4-ethyl-N-(4-iodophenyl)benzamide has been used in various scientific research studies, including the investigation of ion channels, cell migration, and cancer metastasis. Research has shown that EIPA can inhibit the activity of Na+/H+ exchangers, which play a crucial role in regulating intracellular pH and cell volume. This inhibition can lead to a decrease in cell migration and invasion, making EIPA a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
4-ethyl-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFZHUBMSLTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)


![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)